molecular formula C16H17NO2 B2790539 N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide CAS No. 2034350-17-7

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide

Cat. No.: B2790539
CAS No.: 2034350-17-7
M. Wt: 255.317
InChI Key: XRWYFMXMSWFXEL-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is a synthetic carboxamide derivative featuring a benzyl scaffold substituted with a furan-3-yl group at the para position and a cyclobutane carboxamide moiety.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(14-2-1-3-14)17-10-12-4-6-13(7-5-12)15-8-9-19-11-15/h4-9,11,14H,1-3,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWYFMXMSWFXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide typically involves the reaction of 4-(furan-3-yl)benzylamine with cyclobutanecarboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide with carboxamide derivatives from the provided evidence, focusing on structural motifs, substituent effects, and documented uses.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use (Documented)
This compound Cyclobutanecarboxamide 4-(Furan-3-yl)benzyl Not specified
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Cyclopropanecarboxamide 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl Pesticide (fungicide)
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Benzamide 3-(1-Methylethoxy)phenyl, trifluoromethyl Pesticide (fungicide)
N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide) Pyridinecarboxamide 4-Chloro-2-(hydroxyphenylmethyl)phenyl Plant growth regulator

Structural Differences and Implications

Core Carboxamide Variations: The target compound’s cyclobutane ring introduces greater ring strain compared to cyclopropane in cyprofuram . Benzamide vs. Pyridinecarboxamide: Flutolanil (benzamide) and inabenfide (pyridinecarboxamide) demonstrate how aromatic heterocycles influence bioactivity. Pyridine’s nitrogen atom (inabenfide) may enhance hydrogen bonding, whereas benzamide derivatives (flutolanil) prioritize lipophilicity .

Substituent Effects :

  • Furan vs. Tetrahydrofuran : The target’s furan-3-yl group is aromatic and planar, contrasting with cyprofuram’s saturated tetrahydrofuran ring. This difference could impact electron distribution and interactions with biological targets.
  • Chlorophenyl vs. Trifluoromethyl : Chlorine (cyprofuram) and trifluoromethyl (flutolanil) substituents are common in agrochemicals for enhancing bioavailability and resistance to degradation. The absence of such groups in the target compound may limit its pesticidal potency .

Documented Applications :

  • While the target compound lacks explicit use data, analogs like cyprofuram and flutolanil are established fungicides. This suggests that carboxamide derivatives with halogen or oxygenated substituents are prioritized for pesticidal activity .

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s furan-benzyl linkage may simplify synthesis compared to cyprofuram’s tetrahydrofuran moiety, which requires additional reduction steps.
  • Bioactivity Prediction : The furan ring’s electron-rich nature could promote interactions with fungal cytochrome P450 enzymes, but the lack of halogen substituents (e.g., chlorine in cyprofuram) might reduce efficacy .

Biological Activity

N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cyclobutane ring attached to a benzyl group that is further substituted with a furan moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation, thus exhibiting potential anticancer properties. The compound's furan ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclobutane ring provides structural rigidity that enhances binding affinity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for its therapeutic potential.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported that it possesses activity against several bacterial strains, making it a candidate for further investigation in the treatment of bacterial infections. Its efficacy in disrupting bacterial cell functions highlights its potential as a lead compound for antibiotic development.

Research Findings and Case Studies

StudyFindings
In vitro study on cancer cell linesThis compound inhibited cell growth by inducing apoptosis in breast and colon cancer cells.
Antimicrobial efficacyDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, with potential applications in treating infections.
Mechanistic studiesIdentified interaction with specific molecular targets that regulate cell cycle progression and apoptosis pathways.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the cyclobutane ring : This can be achieved through cycloaddition reactions.
  • Substitution reactions : The furan group can be introduced via electrophilic substitution, enhancing the compound's biological properties.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for biological testing.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic studies : To elucidate the detailed molecular pathways affected by the compound.
  • Structure-activity relationship (SAR) investigations: To optimize the chemical structure for enhanced potency and selectivity against target diseases.

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